
2-Methyl-4-(methylamino)butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-(methylamino)butan-1-ol is an organic compound with the molecular formula C6H15NO It is a type of alcohol with a hydroxyl group (-OH) attached to a carbon chain, which also contains a methylamino group (-NHCH3)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(methylamino)butan-1-ol can be achieved through several methods. One common approach involves the reaction of 2-methyl-4-chlorobutan-1-ol with methylamine. The reaction typically occurs under mild conditions, with the use of a solvent such as ethanol or methanol to facilitate the reaction. The reaction can be represented as follows:
[ \text{2-Methyl-4-chlorobutan-1-ol} + \text{Methylamine} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(methylamino)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
Oxidation: Formation of 2-Methyl-4-(methylamino)butan-2-one.
Reduction: Formation of 2-Methyl-4-(methylamino)butane.
Substitution: Formation of 2-Methyl-4-(methylamino)butyl chloride or bromide.
Scientific Research Applications
2-Methyl-4-(methylamino)butan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a solvent in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(methylamino)butan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules. The methylamino group can engage in nucleophilic and electrophilic reactions, affecting the compound’s behavior in various chemical environments.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1-butanol: Similar structure but lacks the methylamino group.
4-(Methylamino)butan-1-ol: Similar structure but lacks the methyl group on the carbon chain.
2-Methyl-4-(methylamino)butan-2-ol: Similar structure but with the hydroxyl group on a different carbon.
Uniqueness
2-Methyl-4-(methylamino)butan-1-ol is unique due to the presence of both a hydroxyl group and a methylamino group on the same carbon chain. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C6H15NO |
|---|---|
Molecular Weight |
117.19 g/mol |
IUPAC Name |
2-methyl-4-(methylamino)butan-1-ol |
InChI |
InChI=1S/C6H15NO/c1-6(5-8)3-4-7-2/h6-8H,3-5H2,1-2H3 |
InChI Key |
QSFMIXLUNXROPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCNC)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


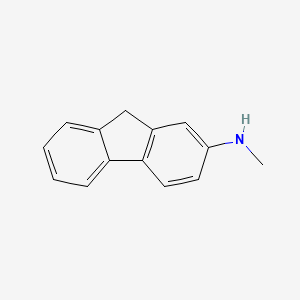
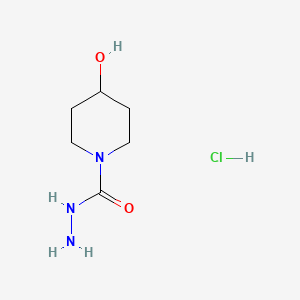
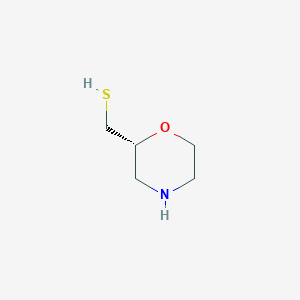
![5-[3-(2-Aminoethoxy)propylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13495094.png)
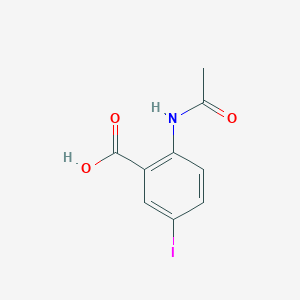
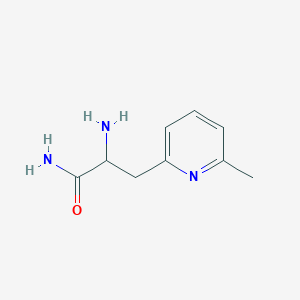
![5-Methyl-2,3-dihydropyrrolo[2,1-b][1,3]thiazole-6,7-dicarboxylic acid](/img/structure/B13495120.png)
![6-Azaspiro[2.5]octane-5-carboxylic acid](/img/structure/B13495126.png)
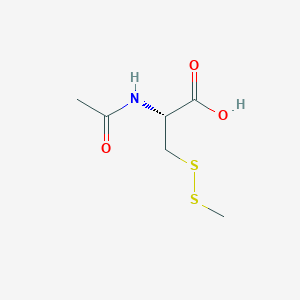

![4-(1-Amino-2-hydroxyethyl)-2-[(dimethylamino)methyl]phenol](/img/structure/B13495150.png)
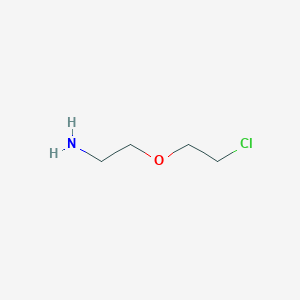
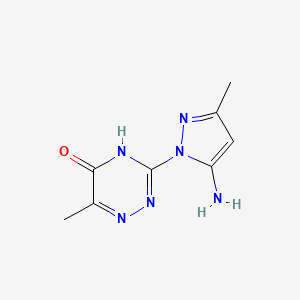
methanone](/img/structure/B13495169.png)
